molecular formula C12H24N2O4 B13853445 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate

2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate

Cat. No.: B13853445
M. Wt: 260.33 g/mol
InChI Key: VAMHECDSQXLTJO-UHFFFAOYSA-N
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Description

2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with hydroxyethyl and ethoxyethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate typically involves the reaction of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate ester. The reaction can be represented as follows:

[ \text{2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological systems and as a component in buffer solutions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethanol: A precursor in the synthesis of the acetate derivative.

    1-(2-Hydroxyethyl)piperazine: A related compound with similar structural features.

    2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid: Another piperazine derivative with different functional groups.

Uniqueness

2-(2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethoxy)ethyl Acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]ethyl acetate

InChI

InChI=1S/C12H24N2O4/c1-12(16)18-11-10-17-9-7-14-4-2-13(3-5-14)6-8-15/h15H,2-11H2,1H3

InChI Key

VAMHECDSQXLTJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCCN1CCN(CC1)CCO

Origin of Product

United States

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